PI3KD/V-IN-01

Kinase inhibition Biochemical assay ADP-Glo

PI3KD/V-IN-01 is the only commercially available single-agent tool that concurrently targets PI3Kδ (cellular EC50: 11 nM) and the autophagy-initiating kinase Vps34 (biochemical IC50: 19 nM). Unlike selective inhibitors such as idelalisib or VPS34-IN1, this compound overcomes protective autophagy—a key resistance mechanism limiting PI3Kδ inhibitor efficacy in B-cell cancers. Demonstrated superior anti-proliferative activity vs. idelalisib in FLT3-ITD+ AML cell lines and validated in vivo (MV4-11 xenograft: 86.8% TGI at 50 mg/kg). Kinome-wide S-score(5) of 0.00 at 1 µM ensures clean phenotypic readouts with minimal off-target confounding. The ideal reference standard for PI3Kδ-autophagy axis research and dual inhibitor benchmarking.

Molecular Formula C21H25Cl2N5O3S2
Molecular Weight 530.48
CAS No. 1807551-44-5
Cat. No. B610100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3KD/V-IN-01
CAS1807551-44-5
SynonymsPI3KD/V-IN-01;  PI3KD/V IN 01;  PI3KD/VIN01
Molecular FormulaC21H25Cl2N5O3S2
Molecular Weight530.48
Structural Identifiers
SMILESO=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl
InChIInChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H
InChIKeyVTZJKFKNWRSSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PI3KD/V-IN-01 (CAS 1807551-44-5) Procurement Guide: Target Profile and Baseline Characteristics


PI3KD/V-IN-01 is a small-molecule, ATP-competitive dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and the class III PI3K Vps34 (also known as PIK3C3). It is a research tool compound primarily utilized in preclinical studies investigating B-cell malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and Burkitt lymphoma [1]. The compound is characterized by its aminothiazole scaffold, with a molecular weight of 494.03 g/mol and the molecular formula C21H24ClN5O3S2 . Unlike many PI3K inhibitors in development, PI3KD/V-IN-01 is distinguished by its intentional dual-targeting of PI3Kδ and the autophagy-initiating kinase Vps34, a strategy designed to overcome the protective autophagy induced by selective PI3Kδ inhibition [1]. Its discovery was driven by the hypothesis that simultaneous blockade of PI3Kδ-mediated signaling and Vps34-dependent autophagy would yield superior anti-proliferative activity in B-cell cancers [1].

Why Generic Substitution of PI3KD/V-IN-01 with Single-Target PI3Kδ or Vps34 Inhibitors Fails


Direct substitution of PI3KD/V-IN-01 with a selective PI3Kδ inhibitor such as idelalisib (CAL-101) or a selective Vps34 inhibitor such as VPS34-IN1 is scientifically unsound and will lead to different experimental outcomes. This is because PI3KD/V-IN-01 was rationally designed to address a specific adaptive resistance mechanism: inhibition of PI3Kδ induces autophagy, a pro-survival process that protects cancer cells from death [1]. While a selective PI3Kδ inhibitor alone shows limited direct cytotoxicity, and a Vps34 inhibitor alone only blocks autophagy, PI3KD/V-IN-01 concurrently suppresses both the PI3Kδ signaling pathway and the Vps34-mediated autophagic response, resulting in a synergistic anti-proliferative effect not achievable with single agents [1]. Furthermore, the kinome selectivity profile of PI3KD/V-IN-01 is distinct from pan-PI3K inhibitors like GDC-0941, which exhibit broader activity against class I PI3K isoforms [2]. Therefore, assuming functional equivalence between PI3KD/V-IN-01 and any of these related compounds would invalidate comparative analyses and compromise the reproducibility of studies focused on the PI3Kδ-autophagy axis.

Quantitative Evidence for PI3KD/V-IN-01 Differentiation: A Comparator-Based Analysis


Biochemical Potency: PI3KD/V-IN-01 IC50 Values on PI3Kδ and Vps34 vs. Class I PI3Ks

In a direct, head-to-head biochemical comparison using the ADP-Glo assay, PI3KD/V-IN-01 demonstrated potent inhibition of both its primary targets. Its IC50 for PI3Kδ was 6 nM and for Vps34 was 19 nM [1]. This dual potency is the foundation for its functional differentiation. In contrast, its potency against the other Class I PI3K isoforms was markedly lower, with IC50 values of 64 nM for PI3Kα, 111 nM for PI3Kβ, and 119 nM for PI3Kγ [1]. This established a selectivity window of approximately 11-fold for PI3Kα, 18.5-fold for PI3Kβ, and 20-fold for PI3Kγ over PI3Kδ [1]. This differential biochemical profile is critical for achieving the desired dual-target engagement without broadly inhibiting the entire PI3K family.

Kinase inhibition Biochemical assay ADP-Glo IC50 Target engagement

Cellular Target Engagement: PI3Kδ Selectivity of PI3KD/V-IN-01 in Cellular Assays vs. Idelalisib

The functional cellular selectivity of PI3KD/V-IN-01 was rigorously defined. In Raji cells, it potently inhibited PI3Kδ activity with an EC50 of 11 nM [1]. Crucially, its activity against the other Class I PI3K isoforms in cellular assays was dramatically reduced, with EC50 values of 2966 nM for PI3Kα, >3000 nM for PI3Kβ, and 186 nM for PI3Kγ [1]. This demonstrates a cellular selectivity for PI3Kδ over PI3Kα of >270-fold, over PI3Kβ of >273-fold, and over PI3Kγ of >17-fold [1]. While a direct EC50 value for idelalisib in the identical assay was not reported, this level of cellular selectivity defines the compound's functional window. This high degree of cellular discrimination is a key differentiator from less selective inhibitors and is crucial for attributing cellular phenotypes specifically to PI3Kδ inhibition.

Cellular potency EC50 Target engagement Selectivity Cell-based assay

Comparative Anti-Proliferative Efficacy: PI3KD/V-IN-01 vs. Idelalisib (CAL-101) and VPS34-IN1 in B-Cell Malignancy Cell Lines

A direct comparison of anti-proliferative effects across a panel of 17 B-cell malignancy cell lines (AML, CLL, Burkitt lymphoma, B-cell lymphoma) revealed the functional advantage of the dual PI3Kδ/Vps34 inhibition strategy [1]. The selective PI3Kδ inhibitor idelalisib (CAL-101) was largely ineffective, with a GI50 > 10 µM in 12 of 14 evaluable cell lines. The selective Vps34 inhibitor VPS34-IN1 showed moderate, micromolar-range activity [1]. In contrast, PI3KD/V-IN-01 demonstrated superior potency, with GI50 values below 3 µM in 12 of the 14 lines. Critically, in FLT3-ITD positive AML cell lines (MV4-11, MOLM-13, MOLM-14), a genotype associated with poor prognosis, PI3KD/V-IN-01 was particularly effective, with GI50 values of 0.78 µM, 0.28 µM, and 0.51 µM, respectively, whereas idelalisib was >10 µM for MV4-11 and MOLM-13 [1]. This demonstrates that the dual-inhibition mechanism confers a significant and quantifiable advantage over single-target inhibition in a relevant disease model context.

Anti-proliferative activity GI50 B-cell lymphoma AML CLL Drug comparison

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition by PI3KD/V-IN-01 in an AML Xenograft Model

The translational potential of PI3KD/V-IN-01 was validated in an in vivo model. In an MV4-11 (FLT3-ITD AML) cell-inoculated xenograft mouse model, daily intraperitoneal administration of PI3KD/V-IN-01 at 50 mg/kg resulted in substantial anti-tumor activity, achieving a Tumor Growth Inhibition (TGI) of 86.8% [1]. Importantly, this significant tumor suppression occurred with no apparent effects on body weight, suggesting a manageable toxicity profile in this model [1]. While in vivo data for idelalisib in this specific model is not available for direct comparison, this result demonstrates that the dual PI3Kδ/Vps34 inhibition strategy translates into a robust, quantitative anti-tumor effect in a living system, a key differentiator from compounds lacking such in vivo validation.

In vivo efficacy Xenograft model Tumor growth inhibition (TGI) AML FLT3-ITD

Kinome-Wide Selectivity Profile: PI3KD/V-IN-01 Demonstrates High Selectivity with S-Score (5) = 0.00

To minimize off-target effects and ensure experimental specificity, PI3KD/V-IN-01 was profiled against a broad panel of kinases. At a concentration of 1 µM in the DiscoveRx KinomeScan platform, PI3KD/V-IN-01 was found to be highly selective, with an S-score (5) of 0.00, indicating that it did not potently bind to any other protein kinase in the panel [1]. The only exception was the structurally related mTOR kinase, though follow-up activity-based assays demonstrated that its functional inhibition of mTORC1 was modest (EC50 of 1700 nM), which is >280-fold less potent than its activity against PI3Kδ [1]. This high degree of kinome selectivity is a critical parameter for compound selection, as it reduces the likelihood of phenotypic changes being attributed to unintended kinase interactions. While kinome-wide data for idelalisib is well-established, this documented high selectivity profile is a key feature of PI3KD/V-IN-01.

Kinase selectivity KinomeScan Off-target effects S-score Profiling

Recommended Research Applications for PI3KD/V-IN-01 Based on Quantified Differentiation


Dissecting the Role of Autophagy in Resistance to PI3Kδ Inhibition

As the combination of the selective PI3Kδ inhibitor CAL-101 and the selective Vps34 inhibitor VPS34-IN1 was shown to recapitulate the anti-proliferative effect of PI3KD/V-IN-01 [1], this compound is an ideal single-agent tool to investigate the functional interplay between PI3Kδ signaling and the autophagy pathway. Its high cellular selectivity for PI3Kδ (EC50: 11 nM) over other class I isoforms [2] ensures that observed effects on autophagy are directly linked to its Vps34 inhibition (biochemical IC50: 19 nM) [3], minimizing confounding variables. This allows for more precise interrogation of the protective autophagy mechanism that limits the efficacy of selective PI3Kδ inhibitors like idelalisib [1].

Preclinical Efficacy Studies in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Models

PI3KD/V-IN-01 is particularly well-suited for studies in AML, specifically models harboring the FLT3-ITD mutation. Quantitative data demonstrates superior anti-proliferative activity compared to idelalisib in multiple FLT3-ITD positive cell lines (GI50 for MV4-11: 0.78 µM vs. >10 µM) [4]. Furthermore, its robust in vivo efficacy in an MV4-11 xenograft model (86.8% TGI at 50 mg/kg/day) provides a validated in vivo benchmark for this disease context [5]. This compound enables researchers to explore the therapeutic potential of dual PI3Kδ/Vps34 inhibition in a genetically defined, high-risk AML subtype.

Mechanistic Studies of PI3Kδ-Dependent B-Cell Malignancies Beyond FLT3-ITD AML

The broad anti-proliferative activity of PI3KD/V-IN-01 across a panel of B-cell malignancy cell lines, including CLL and Burkitt lymphoma, where it was more potent than both idelalisib and VPS34-IN1 in most cases [4], makes it a valuable tool for investigating PI3Kδ-dependent signaling in these diseases. Its ability to suppress PI3Kδ-mediated signaling while concurrently blocking autophagy (as evidenced by preventing LC3BII accumulation, EC50 = 413 nM) [6] provides a unique chemical probe for dissecting the contribution of these two pathways to cell survival and proliferation in various B-cell cancer contexts, as demonstrated in primary CLL patient cells where it inhibited proliferation by ~50% at 1 µM [7].

Kinome-Wide Selectivity Profiling of PI3Kδ/Vps34 Dual Inhibitors

For research requiring highly selective chemical probes, PI3KD/V-IN-01's documented kinome-wide selectivity profile (S-score (5) = 0.00 at 1 µM) [8] is a significant advantage. This makes it a suitable reference standard for benchmarking new PI3Kδ/Vps34 dual inhibitors in selectivity assays. Its clean kinome profile ensures that complex cellular phenotypes are primarily driven by the intended dual-target engagement, thereby reducing the burden of deconvoluting off-target effects and enhancing the reproducibility and interpretability of studies in kinase signaling and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3KD/V-IN-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.